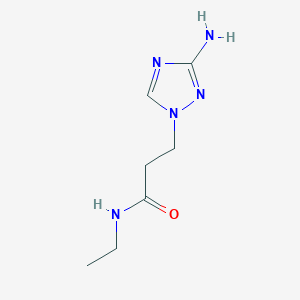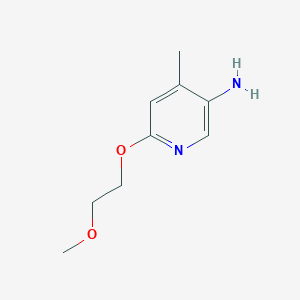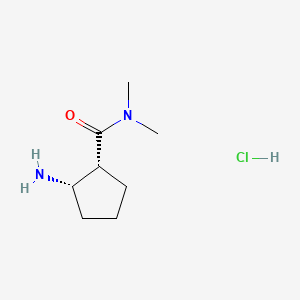
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and an ethylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide can be achieved through multiple pathways. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis . This inhibition disrupts the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar structural features and biological activities.
1,2,4-Triazole: The parent compound of the triazole family, known for its diverse chemical reactivity and applications.
Uniqueness
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpropanamide side chain differentiates it from other triazole derivatives, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C7H13N5O/c1-2-9-6(13)3-4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |
InChI Key |
FTCCAJDIWJVDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)













